molecular formula C23H26O11 B1237901 Calceolarioside A CAS No. 84744-28-5

Calceolarioside A

Cat. No.: B1237901
CAS No.: 84744-28-5
M. Wt: 478.4 g/mol
InChI Key: UHIGZYLCYRQESL-VJWFJHQPSA-N
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Description

Calceolarioside A is a phenylpropanoid glycoside, a class of natural substances derived from plants. It has been isolated from various species of the genus Calceolaria. This compound has garnered attention due to its notable biological activities, including antinociceptive (pain-relieving) and anti-inflammatory properties .

Biochemical Analysis

Biochemical Properties

Calceolarioside A plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been observed to interact with pro-inflammatory cytokines such as IL-6, TNFα, and IL-1β, reducing their release from LPS-stimulated THP-1 cells in a concentration-dependent manner . This interaction suggests that this compound may modulate inflammatory responses by inhibiting the activity of these cytokines.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In macrophages, it has been shown to reduce the release of pro-inflammatory cytokines, thereby modulating the inflammatory response . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to reverse thermal hyperalgesia induced by carrageenan in animal models, indicating its potential role in pain modulation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. It has been found to inhibit the release of pro-inflammatory cytokines from LPS-stimulated THP-1 cells, suggesting a mechanism of action that involves the modulation of cytokine activity . Furthermore, this compound’s ability to reverse thermal hyperalgesia indicates its potential role in modulating pain pathways at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, its anti-inflammatory activity was assessed using the zymosan-induced paw edema model, where it induced a significant reduction in edema from 1 to 4 hours after administration . This temporal effect highlights the compound’s stability and sustained activity in reducing inflammation over a specific period.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In models of acute nociception induced by thermal stimuli, doses of 1, 5, and 10 μg administered in the left cerebral ventricles did not modify the behavioral response of mice . In an inflammatory-based persistent pain model, higher doses (50 and 100 μg/paw) significantly reduced licking activity and reversed thermal hyperalgesia . These findings indicate that this compound’s efficacy is dose-dependent, with higher doses required for significant anti-inflammatory and antinociceptive effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s interaction with pro-inflammatory cytokines suggests its involvement in pathways related to inflammation and immune response . Additionally, its ability to modulate pain pathways indicates potential interactions with enzymes involved in nociception .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its concentration-dependent reduction of cytokine release from THP-1 cells suggests that it may be actively transported to sites of inflammation . This targeted distribution enhances its efficacy in modulating inflammatory responses.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound’s ability to reduce cytokine release from LPS-stimulated THP-1 cells indicates its localization within cellular compartments involved in cytokine production and release . This targeted localization ensures that this compound effectively modulates inflammatory responses at the subcellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calceolarioside A involves the glycosylation of phenylpropanoid derivatives. The reaction typically requires the use of glycosyl donors and acceptors under specific conditions to form the glycosidic bond. The process may involve the use of catalysts such as Lewis acids to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound is primarily achieved through extraction from natural sources, particularly from plants of the Calceolaria genus. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Calceolarioside A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like Lewis acids for glycosylation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction can produce alcohols from aldehydes or ketones .

Scientific Research Applications

Calceolarioside A has a wide range of scientific research applications:

Properties

IUPAC Name

[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O11/c24-11-18-22(34-19(29)6-3-12-1-4-14(25)16(27)9-12)20(30)21(31)23(33-18)32-8-7-13-2-5-15(26)17(28)10-13/h1-6,9-10,18,20-28,30-31H,7-8,11H2/b6-3+/t18-,20-,21-,22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIGZYLCYRQESL-VJWFJHQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001316527
Record name Calceolarioside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84744-28-5
Record name Calceolarioside A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84744-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calceolarioside A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084744285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calceolarioside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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